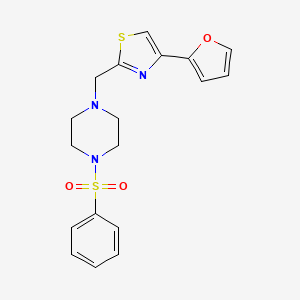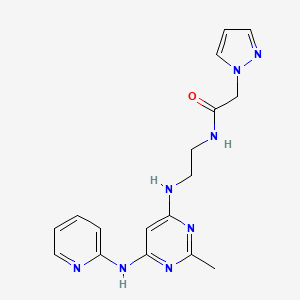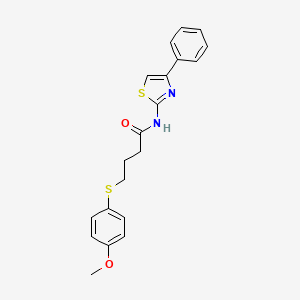![molecular formula C14H7ClF3N3OS B2875716 N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951899-78-8](/img/structure/B2875716.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has led to the development of new synthetic methods and structural analysis of benzothiadiazole derivatives. For example, studies on thiadiazoles and thiadiazolines have elaborated on the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines, providing insights into the chemical reactions and mechanisms involved in producing such compounds (Moss & Taylor, 1982).
Biological Activity
- Investigations into the antimicrobial properties of novel benzothiazole derivatives, such as N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, have shown moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2011).
- Benzothiazole-based compounds have been synthesized with a focus on their anticancer activities. For instance, new thiourea derivatives were tested for their interaction with bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Photophysical and Sensing Applications
- A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed for highly sensitive physiological pH sensing, showcasing the compound's multifluorescence emissions and potential for detecting pH fluctuations in biological samples (Li et al., 2018).
Diuretic Activity
- Some derivatives, specifically N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, were synthesized and evaluated in vivo for diuretic activity, with promising results for potential therapeutic applications (Yar & Ansari, 2009).
Antimicrobial Screening
- Novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and showed promising antibacterial activity against a range of pathogenic microorganisms, indicating the broad applicability of benzothiazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression by controlling the acetylation of histones, which can influence the transcriptional activity of DNA.
Mode of Action
The compound selectively activates the p300 HAT activity . It directly binds to p300, leading to an enhancement in the p300 HAT activity . This interaction results in changes in the acetylation status of histones, thereby influencing the transcriptional activity of genes.
Biochemical Pathways
The activation of p300 HAT activity affects the chromatin remodeling process , a key biochemical pathway that regulates gene expression . By altering the acetylation status of histones, the compound can influence the structure of chromatin and thereby control the accessibility of the DNA to the transcription machinery. This can lead to changes in gene expression and have downstream effects on various cellular processes.
Result of Action
The activation of p300 HAT activity by the compound can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected. For instance, it has been suggested that some derivatives of the compound may have analgesic effects .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3OS/c15-10-3-2-8(6-9(10)14(16,17)18)19-13(22)7-1-4-11-12(5-7)23-21-20-11/h1-6H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLEZCDQNJNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)SN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2875635.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2875636.png)
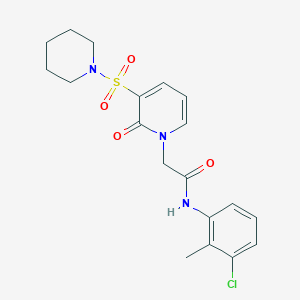
![Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2875640.png)
![[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride](/img/structure/B2875641.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid](/img/structure/B2875643.png)
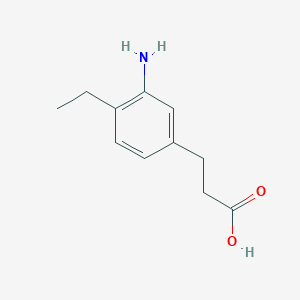
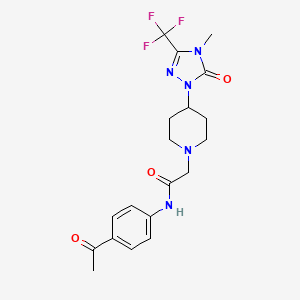

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

